N(sup 4)-Furfurylsulfanilamide

Description

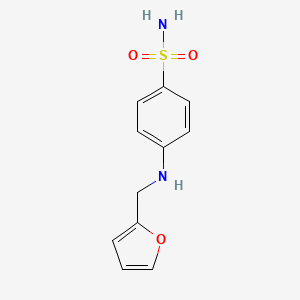

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-7,13H,8H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFXUNQMJHDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227663 | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76852-01-2 | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Research

Development and Validation of Research-Grade Analytical Methods for Sulfanilamide (B372717) Derivatives

The development of a robust analytical method is the foundation for reliable characterization of sulfanilamide derivatives. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of these compounds. rsc.org Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pharmaguideline.comamsbiopharma.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). actascientific.comresearchgate.net

A typical research-grade HPLC method for N(sup 4)-Furfurylsulfanilamide would be developed using a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). wu.ac.thnih.gov The method's specificity is established by demonstrating that the peak for this compound is well-resolved from potential impurities and degradation products.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | The analyte peak is resolved from all other peaks with a resolution of >2. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

This table presents typical acceptance criteria for the validation of an HPLC method for a pharmaceutical compound according to ICH guidelines. amsbiopharma.comresearchgate.net

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HPLC)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the sulfanilamide core and the furfuryl group. The chemical shifts are influenced by the electronic environment of the protons. nih.gov For instance, the protons on the furan (B31954) ring typically appear in the aromatic region, while the methylene (B1212753) protons of the furfuryl group will be observed as a distinct singlet or doublet. chemicalbook.comcdnsciencepub.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Sulfanilamide) | 6.8 - 7.8 | Multiplet |

| Furan Ring | 6.2 - 7.4 | Multiplet |

| Methylene (-CH₂-) | ~4.5 | Singlet |

| Amine (-NH-) | Variable | Broad Singlet |

| Sulfonamide (-SO₂NH₂) | Variable | Broad Singlet |

This table provides predicted proton NMR chemical shifts based on known values for sulfanilamide and furfuryl moieties. Actual values may vary depending on the solvent and experimental conditions. uark.educhemicalbook.com

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This hyphenated technique provides both chromatographic separation and mass information, confirming the molecular weight of the target compound. In positive ion mode electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecular ion [M+H]⁺. nebiolab.com Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, which is characteristic of the sulfonamide structure. Common fragmentation pathways for sulfonamides include the loss of SO₂ and cleavage of the bond between the sulfur and the nitrogen of the sulfonamide group. mastelf.comuhplcs.comnih.gov

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 267.07 |

| [M+Na]⁺ | 289.05 |

| Fragment (Loss of SO₂) | 203.08 |

| Fragment (p-aminobenzenesulfonyl cation) | 156.01 |

This table shows the calculated mass-to-charge ratios (m/z) for the expected ions of this compound in positive ion mode mass spectrometry.

Advanced Chromatographic Separations for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. uhplcs.commoravek.comiltusa.comlabotec.co.za For this compound, a validated reversed-phase HPLC method can be used to separate the main compound from any process-related impurities or degradation products. pharmaguideline.comdocumentsdelivered.com The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For the isolation of this compound on a larger scale for further research, preparative HPLC can be employed. This technique utilizes larger columns and higher flow rates to separate and collect milligrams to grams of the pure compound. The conditions developed for the analytical HPLC method can often be scaled up for preparative separation.

Table 4: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines typical starting conditions for an analytical HPLC method for the purity assessment of a sulfonamide derivative. Method optimization would be required for specific applications. nih.govsielc.commdpi.com

Theoretical and Computational Chemistry of N4 Furfurylsulfanilamide

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net For sulfanilamide (B372717) and its derivatives, DFT studies have provided valuable information on electron distribution, molecular orbitals, and electrostatic potential, all of which are crucial for understanding their chemical behavior.

The electronic structure of N(sup 4)-Furfurylsulfanilamide is characterized by the interplay between the electron-withdrawing sulfonamide group (-SO₂NH₂) and the electron-donating amino group (-NH₂) attached to the benzene (B151609) ring. The furfuryl group, appended to the N(sup 4) nitrogen, further modulates the electronic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. nih.gov In sulfanilamide derivatives, the HOMO is typically localized on the aniline (B41778) part of the molecule, while the LUMO is distributed over the benzene ring and the sulfonamide group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum mechanical calculations. These maps illustrate the charge distribution on the molecular surface, identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the furfuryl ring, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Table 1: Representative Quantum Chemical Descriptors for Sulfonamide Derivatives

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.0 to 6.0 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general findings for sulfanilamide and its derivatives. Specific values for this compound would require dedicated quantum mechanical calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity, as they dictate how the molecule can interact with receptor binding sites. Molecular modeling techniques, including conformational analysis, are employed to explore the potential shapes a molecule can adopt and their relative energies.

Computational methods can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers. This is typically achieved by rotating the rotatable bonds, such as the C-N bond connecting the furfuryl group and the S-N bond of the sulfonamide, and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the most stable three-dimensional structures of the molecule.

Computational Predictions of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the likely reaction pathways of this compound and to gain insights into the mechanisms of these reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction.

For sulfonamides, common reactions involve the functional groups present, such as the amino group and the sulfonamide moiety. For instance, the amino group can undergo reactions like acylation or alkylation. The sulfonamide group can also participate in various chemical transformations. Computational studies can help in understanding the feasibility of these reactions by calculating the activation energies. A lower activation energy would suggest a more favorable reaction pathway.

Furthermore, computational methods can provide detailed information about the transition state structures, which are crucial for understanding the reaction mechanism at a molecular level. While specific computational predictions for the reaction pathways of this compound are not available, the general principles of reactivity derived from quantum mechanical studies can guide the hypothetical exploration of its chemical transformations.

In Silico Approaches for Ligand-Receptor Interaction Hypotheses

Given the therapeutic importance of sulfonamides, understanding their interactions with biological targets is of paramount interest. In silico methods, such as molecular docking, are widely used to predict the binding mode of a ligand (in this case, this compound) within the active site of a receptor, typically a protein. nih.govnih.gov

Molecular docking simulations can provide hypotheses about the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For sulfonamide-based inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS), docking studies have been instrumental in rationalizing their mechanism of action. nih.govnih.gov

In the case of this compound, a molecular docking study would involve computationally placing the molecule into the binding site of a target protein. The simulation would then explore different orientations and conformations of the ligand to find the most favorable binding pose, which is typically the one with the lowest predicted binding energy. The results of such a study could suggest which parts of the this compound molecule are crucial for binding and could guide the design of new, more potent derivatives.

Structure Activity Relationship Sar Investigations of N4 Furfurylsulfanilamide Analogs

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis

Specific QSAR models for N(sup 4)-Furfurylsulfanilamide analogs, which would typically involve statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms to correlate molecular descriptors with biological activity, have not been found in the reviewed literature.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling for this compound, which would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity, has not been specifically reported.

Stereochemical Considerations in SAR Studies

While the parent this compound is not chiral, analogs could contain stereocenters. However, research into the stereochemical aspects of the SAR for this class of compounds, which would investigate whether different enantiomers or diastereomers exhibit different biological activities, has not been identified.

Mechanistic Underpinnings of N4 Furfurylsulfanilamide S Biological Interactions

Molecular Targets and Binding Mechanisms

As a derivative of sulfanilamide (B372717), the primary molecular target of N(sup 4)-Furfurylsulfanilamide is anticipated to be dihydropteroate (B1496061) synthase (DHPS) , a key enzyme in the bacterial folate biosynthesis pathway. Sulfonamides are classic examples of competitive inhibitors, mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA).

The binding mechanism involves the this compound molecule occupying the PABA-binding pocket within the active site of the DHPS enzyme. The structural similarity between the core aminobenzenesulfonamide structure of this compound and PABA allows it to compete effectively for binding. This competitive inhibition disrupts the synthesis of dihydropteroic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis. Consequently, bacterial growth and replication are inhibited.

While DHPS is the primary and most well-established target for sulfonamides, the introduction of the furfuryl group could potentially lead to interactions with other biological macromolecules. However, specific alternative targets for this compound have not been extensively characterized in the available literature.

Role of the Sulfonamide Group in Modulating Enzymatic Processes

The sulfonamide group (-SO₂NH₂) is the cornerstone of the biological activity of this compound and its congeners. This functional group is critical for the molecule's ability to act as a competitive inhibitor of DHPS.

Key Functions of the Sulfonamide Group:

Mimicry of PABA: The sulfonamide moiety, in conjunction with the aromatic ring, presents a three-dimensional structure and electronic distribution that closely resembles that of PABA. This structural analogy is the basis for its ability to bind to the active site of DHPS.

Hydrogen Bonding: The nitrogen and oxygen atoms of the sulfonamide group can participate in hydrogen bonding interactions with amino acid residues within the DHPS active site. These interactions are crucial for stabilizing the enzyme-inhibitor complex.

Acidic Character: The hydrogen on the sulfonamide nitrogen can exhibit acidic properties, which can influence its ionization state and interaction with the enzyme at physiological pH.

| Enzyme | Natural Substrate | Inhibitor | Mechanism of Inhibition |

| Dihydropteroate Synthase (DHPS) | para-Aminobenzoic Acid (PABA) | This compound | Competitive Inhibition |

Influence of the Furfuryl Moiety on Molecular Recognition and Interaction Specificity

The introduction of the furfuryl group at the N(sup 4) position of the sulfanilamide core is a significant structural modification that can profoundly influence the molecule's interaction with its biological targets. While substitution at the N(sup 4)-amino group of sulfanilamide has historically been associated with a loss of antibacterial activity or the creation of prodrugs, the specific impact of the furfuryl moiety warrants detailed consideration.

The furan (B31954) ring of the furfuryl group is an aromatic heterocycle with distinct electronic properties. It can engage in various non-covalent interactions that contribute to molecular recognition and binding affinity.

Potential Interactions Involving the Furfuryl Moiety:

Hydrophobic Interactions: The furan ring can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein.

π-π Stacking: The aromatic nature of the furan ring allows for π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on the protein.

Covalent Bonding: Under certain oxidative conditions, the furan moiety can be activated to form reactive intermediates capable of forming covalent bonds with nucleophilic residues on a protein, such as lysine. This potential for covalent modification could lead to irreversible inhibition.

Investigations into Receptor-Ligand Interactions Utilizing N-Furfurylsulfonamide Scaffolds

The N-furfurylsulfonamide scaffold, characterized by the linkage of a furfuryl group to a sulfonamide, represents a versatile platform for designing molecular probes to investigate receptor-ligand interactions. While specific studies focusing on this compound as a tool for such investigations are not widely reported, the principles of using modified sulfonamide structures are well-established in medicinal chemistry.

By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, onto the N-furfurylsulfonamide scaffold, researchers can create probes to:

Identify and Characterize Binding Sites: These probes can be used to label and subsequently identify the specific proteins or receptors that a ligand binds to within a complex biological sample.

Quantify Binding Affinity: Techniques like fluorescence polarization or surface plasmon resonance can be employed with labeled N-furfurylsulfonamide derivatives to determine the binding kinetics and affinity for a target receptor.

Map Receptor-Ligand Interactions: Photoaffinity labeling, where a reactive group is activated by light to form a covalent bond with the receptor, can be used to identify the specific amino acid residues involved in the binding interaction.

N4 Furfurylsulfanilamide As a Chiral Synthon and Intermediate in Complex Molecule Synthesis

Utility in Piperidine (B6355638) Alkaloid Synthesis

N(sup 4)-Furfurylsulfanilamide serves as a crucial precursor for the synthesis of a range of piperidine alkaloids, a class of natural products with diverse and potent biological activities. A key strategy involves the chemoenzymatic transformation of N-(furan-2-ylmethyl)sulfanilamide into a versatile chiral synthon.

The synthesis commences with the enzymatic oxidation of N-(furan-2-ylmethyl)sulfanilamide. This reaction, often catalyzed by chloroperoxidase in the presence of tert-butyl hydroperoxide and sodium azide, leads to the formation of a pivotal intermediate, cis-2,5-diazidohydrofuran. This intermediate is then converted through a series of chemical transformations into a highly valuable chiral synthon.

From this central chiral building block, a variety of piperidine alkaloids have been successfully synthesized. Notable examples include:

(+)-Spectaline: A piperidine alkaloid isolated from the leaves of Cassia spectabilis.

(−)-Isosolenopsin: A venom alkaloid found in fire ants.

(−)-Deoxymannojirimycin: An azasugar with potent glycosidase inhibitory activity.

(+)-Prosafrinine: A piperidine alkaloid with potential biological activities.

The successful synthesis of these structurally diverse alkaloids highlights the power of using this compound as a starting material to access stereochemically rich and complex molecular architectures.

| Target Alkaloid | Key Intermediate | Stereochemical Outcome |

| (+)-Spectaline | Chiral piperidine precursor | Enantiomerically pure |

| (−)-Isosolenopsin | Chiral piperidine precursor | Enantiomerically pure |

| (−)-Deoxymannojirimycin | Chiral piperidine precursor | Enantiomerically pure |

| (+)-Prosafrinine | Chiral piperidine precursor | Enantiomerically pure |

Application in Azasugar Chemistry

The utility of the chiral synthons derived from this compound extends significantly into the realm of azasugar chemistry. Azasugars, also known as iminosugars, are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are of considerable interest due to their potent inhibitory activity against various glycosidases, leading to potential therapeutic applications in areas such as diabetes, viral infections, and cancer.

The synthesis of (−)-deoxymannojirimycin , a well-known and potent α-mannosidase inhibitor, directly from the this compound-derived chiral synthon is a prime example of its application in this field. This demonstrates that the synthetic pathway established for piperidine alkaloids is equally effective for constructing the polyhydroxylated piperidine core structure characteristic of many azasugars.

The versatility of the chiral intermediates obtained from this compound allows for the introduction of various functional groups and stereochemical configurations, making it a valuable platform for the synthesis of a library of azasugar analogues. This enables the exploration of structure-activity relationships and the development of more selective and potent glycosidase inhibitors.

Contribution to the Construction of Bioactive Scaffolds and Chemical Libraries

The synthetic methodologies developed around this compound contribute significantly to the construction of bioactive scaffolds and the generation of chemical libraries for drug discovery. The piperidine and azasugar cores synthesized from this starting material are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active natural products and synthetic drugs.

By leveraging the chiral synthons derived from this compound, chemists can systematically generate a multitude of derivatives with diverse substituents and stereochemistries. This approach is highly amenable to combinatorial chemistry strategies, allowing for the rapid assembly of large and diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with potential therapeutic value.

The ability to readily access these complex and functionally rich scaffolds from a common starting material streamlines the drug discovery process, facilitating the exploration of chemical space around these proven bioactive cores.

Strategies for Asymmetric Synthesis Utilizing this compound Intermediates

The cornerstone of the synthetic utility of this compound lies in the ability to generate chiral intermediates through asymmetric synthesis. A key strategy employed is a chemoenzymatic approach that establishes the crucial stereocenters early in the synthetic sequence.

The enzymatic oxidation of N-(furan-2-ylmethyl)sulfanilamide using chloroperoxidase is an effective method for desymmetrization, leading to the formation of an enantiomerically enriched intermediate. This enzymatic step is critical as it sets the absolute stereochemistry that is then carried through the subsequent chemical transformations to yield the final chiral products.

Beyond this specific enzymatic approach, the furan (B31954) ring itself, present in the starting material, offers a versatile handle for various other asymmetric transformations. Strategies that have been applied to furan-based precursors and could be relevant to intermediates derived from this compound include:

Diastereoselective reactions: The chiral centers introduced in the early stages can direct the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters.

Use of chiral catalysts: Asymmetric catalysts can be employed in various steps of the synthetic sequence to induce enantioselectivity.

Substrate-controlled diastereoselection: The inherent chirality of the intermediates can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

Future Perspectives and Emerging Research Avenues for N4 Furfurylsulfanilamide

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of N(sup 4)-Furfurylsulfanilamide and its analogs is poised to benefit significantly from the integration of flow chemistry and sustainable synthesis principles. Traditional batch synthesis of sulfonamides can be hazardous and inefficient. Flow chemistry offers a safer, more efficient, and scalable alternative. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters, leading to improved yields and purity.

The furan (B31954) moiety of this compound is of particular interest from a sustainability perspective. Furan derivatives can be sourced from renewable biomass, making them attractive building blocks for green chemistry. mdpi.comfrontiersin.orgrsc.orgnih.govacs.org Future research could focus on developing catalytic pathways for the synthesis of furan-based compounds from biomass, which can then be incorporated into the sulfanilamide (B372717) scaffold.

Key Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit in this compound Synthesis |

| Enhanced Safety | Minimized reaction volumes reduce the risks associated with exothermic reactions and hazardous reagents. |

| Precise Control | Accurate control over temperature, pressure, and reaction time leads to higher yields and fewer byproducts. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production without re-optimization. |

| Automation | Automated systems allow for high-throughput synthesis of analog libraries for screening purposes. |

Advanced Spectroscopic Probes and Imaging Applications (e.g., fluorescent ligands)

The unique chemical structure of this compound, combining an aromatic sulfonamide with a furan ring, suggests its potential as a scaffold for the development of advanced spectroscopic probes. While the intrinsic fluorescence of this compound may be modest, its structure can be modified to enhance its photophysical properties. The introduction of fluorophores or the strategic placement of substituents on the aromatic rings could lead to the creation of "off-on" fluorescent probes. nih.gov Such probes could be designed to respond to specific biological analytes or changes in the cellular microenvironment.

For instance, the interaction of a modified this compound with a target protein could induce a conformational change that results in a detectable fluorescent signal. This would enable the visualization and quantification of the target in living cells or tissues. The development of such probes would require a detailed understanding of the structure-property relationships governing the fluorescence of N-substituted sulfonamides and furan-containing compounds. mdpi.com

Potential Applications in Advanced Imaging:

| Application Area | Description |

| Cellular Imaging | Visualization of specific cellular components or processes by targeting fluorescently labeled this compound analogs. |

| Biosensing | Development of sensors that exhibit a change in fluorescence upon binding to a specific biomolecule or ion. |

| In Vivo Imaging | Non-invasive imaging in living organisms to study disease progression or drug distribution. |

Computational Design of Novel Analogs with Tailored Biological Interaction Profiles

Computational chemistry and molecular modeling are powerful tools for the rational design of novel this compound analogs with specific biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activity of virtual compounds before their synthesis. nih.govnih.govjbclinpharm.orgmedwinpublishers.comtandfonline.com

QSAR models can establish a mathematical relationship between the physicochemical properties of a series of this compound analogs and their observed biological activity. nih.govjbclinpharm.orgmedwinpublishers.com This allows for the identification of key structural features that contribute to the desired activity. Molecular docking simulations can then be used to visualize the binding of these analogs to the active site of a target protein, providing insights into the molecular basis of their interaction. nih.govunar.ac.idnih.govsemanticscholar.orgunar.ac.id

These computational approaches can guide the synthesis of a focused library of analogs with a high probability of exhibiting the desired biological profile, thereby saving time and resources.

Computational Workflow for Analog Design:

| Step | Description |

| 1. Target Identification | Identification of a biological target relevant to a specific disease. |

| 2. 3D Structure Generation | Creation of a three-dimensional model of the target protein. |

| 3. Virtual Screening | Docking of a virtual library of this compound analogs into the active site of the target. |

| 4. QSAR Modeling | Development of a QSAR model to predict the activity of the virtual analogs. |

| 5. Analog Selection | Selection of the most promising analogs for synthesis and biological evaluation. |

Exploration of New Biological Systems for Mechanistic Study and Target Identification

The biological activity of sulfonamides is not limited to their classical role as antimicrobial agents. Recent research has shown that sulfonamide derivatives can interact with a wide range of biological targets, including enzymes and receptors involved in various diseases. mdpi.comrsc.orgtandfonline.comnih.govresearchgate.net The unique structure of this compound makes it an interesting candidate for screening against novel biological targets.

High-throughput screening (HTS) of this compound and its analogs against a diverse panel of biological targets could lead to the discovery of new therapeutic applications. Once a hit is identified, further mechanistic studies would be required to elucidate the mode of action of the compound. This could involve a combination of biochemical, biophysical, and cell-based assays.

The identification of new biological targets for this compound would not only expand its therapeutic potential but also provide valuable insights into the underlying mechanisms of disease.

Q & A

Basic: What are the established synthetic routes for N⁴-Furfurylsulfanilamide, and how is purity validated?

Methodological Answer:

N⁴-Furfurylsulfanilamide is typically synthesized via nucleophilic substitution, where sulfanilamide reacts with furfuryl bromide in the presence of a base (e.g., NaHCO₃). Post-synthesis, purification is achieved through recrystallization using ethanol-water mixtures. Purity validation employs HPLC (e.g., C18 columns, 5 µm particle size, UV detection at 254 nm) and 1H/13C NMR for structural confirmation . Quantification of residual solvents follows USP guidelines (e.g., sulfonic acid cation-exchange resins for ion chromatography) . Reproducibility requires detailed documentation of reaction conditions and purification steps, as emphasized in experimental best practices .

Basic: Which analytical techniques are optimal for quantifying N⁴-Furfurylsulfanilamide in biological matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (e.g., Agilent ZORBAX SB-C18 column, 4.6 × 150 mm) is standard, using acetonitrile-phosphate buffer (pH 3.0) as the mobile phase . For trace analysis, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity (LOQ ≤ 1 ng/mL). Sample preparation involves protein precipitation with methanol or solid-phase extraction (SPE) using sulfonic acid-modified cartridges . Method validation must include linearity (1–100 µg/mL), recovery (>90%), and inter-day precision (RSD < 5%) .

Advanced: How does the furfuryl moiety influence N⁴-Furfurylsulfanilamide's antibacterial activity compared to unmodified sulfonamides?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest the furfuryl group enhances lipid solubility, improving bacterial membrane penetration. Comparative MIC assays against E. coli and S. aureus show a 2–4x potency increase versus sulfanilamide. Molecular docking (e.g., AutoDock Vina) reveals stronger binding to dihydropteroate synthase (DHPS) due to hydrophobic interactions with the enzyme’s Phe residue . Contrasting results in Gram-negative efficacy may arise from efflux pump activity, necessitating transposon mutagenesis to identify resistance mechanisms .

Advanced: How can researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. half-life)?

Methodological Answer:

Discrepancies often stem from variability in experimental models (e.g., rodent vs. human hepatocytes). To address this:

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.

- Validate in vitro-in vivo correlations (IVIVC) via Caco-2 permeability assays and microsomal stability tests .

- Apply ANOVA with post-hoc Tukey tests to statistically distinguish confounding factors (e.g., diet, dosing intervals) .

Basic: What are the solubility and stability profiles of N⁴-Furfurylsulfanilamide under physiological conditions?

Methodological Answer:

Solubility is pH-dependent:

- Aqueous solubility : 1.2 mg/mL at pH 7.4 (PBS buffer), decreasing to 0.3 mg/mL at pH 1.2 (simulated gastric fluid).

- Stability studies (40°C/75% RH for 6 months) show <5% degradation, confirmed via HPLC-UV . Hydrolytic degradation pathways are monitored using LC-QTOF-MS to identify sulfanilic acid and furfurylamine byproducts .

Advanced: What methodologies elucidate bacterial resistance mechanisms against N⁴-Furfurylsulfanilamide?

Methodological Answer:

- Whole-genome sequencing of resistant strains identifies mutations in folP (DHPS gene).

- Enzyme inhibition assays quantify reduced binding affinity (e.g., IC₅₀ shift from 0.8 µM to 12 µM in mutant DHPS) .

- Metabolomic profiling (via GC-MS) assesses perturbations in folate biosynthesis pathways .

Basic: What in vitro/in vivo models are appropriate for preliminary toxicological assessment?

Methodological Answer:

- In vitro : HepG2 cells for hepatotoxicity (MTT assay, IC₅₀ > 100 µM indicates low toxicity).

- In vivo : Acute oral toxicity in Sprague-Dawley rats (LD₅₀ > 2000 mg/kg) per OECD 423 guidelines. Histopathology focuses on renal tubular necrosis, a known sulfonamide adverse effect .

Advanced: How can computational modeling optimize N⁴-Furfurylsulfanilamide derivatives for enhanced efficacy?

Methodological Answer:

- QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Molecular dynamics simulations (AMBER force field) predict binding stability in DHPS active sites.

- FAIR data principles ensure reproducibility by sharing datasets in repositories like Chemotion or RADAR4Chem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.